molecular formula C21H21F3N4O B2416177 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034337-71-6

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Katalognummer: B2416177
CAS-Nummer: 2034337-71-6
Molekulargewicht: 402.421
InChI-Schlüssel: JCRMNQTYGODZDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates several pharmacologically privileged motifs, including a pyrazole core, a pyridyl substituent, and a trifluoromethylphenyl group. The pyrazole scaffold is a common feature in many biologically active molecules and pharmaceutical agents, often serving as a key pharmacophore. The inclusion of the trifluoromethyl group is a strategic modification frequently employed in drug design to influence the compound's properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets, as the -CF3 group is known for its high electronegativity and lipid solubility (Processes, 2022). This specific structural combination suggests potential for a wide range of investigative applications, particularly in the screening and development of novel therapeutic agents. Researchers can utilize this compound as a critical building block or a reference standard in hit-to-lead optimization campaigns, structure-activity relationship studies, and target identification. It is supplied with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity for research applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O/c1-14-18(15(2)28(27-14)19-8-3-4-10-25-19)9-11-26-20(29)13-16-6-5-7-17(12-16)21(22,23)24/h3-8,10,12H,9,11,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRMNQTYGODZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on various studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a trifluoromethyl-substituted phenyl group. The synthesis typically involves multi-step reactions starting from simpler organic precursors. For instance, the formation of the pyrazole ring can be achieved through cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.

General Synthetic Route:

  • Formation of the Pyrazole Ring: Starting with 3,5-dimethyl-1H-pyrazole, cyclization occurs via hydrazine and diketones.
  • Attachment of the Pyridine Moiety: Coupling reactions such as Suzuki-Miyaura cross-coupling introduce the pyridine structure.
  • Final Functionalization: The acetamide group is added to complete the synthesis.

Research indicates that compounds with similar structures may act as enzyme inhibitors or receptor modulators. The interaction with biological targets often involves:

  • Hydrogen Bonding: Stabilizes interactions with target proteins.
  • Hydrophobic Interactions: Enhances binding affinity.
  • π-π Stacking: Contributes to molecular recognition processes.

Pharmacological Studies

Studies have demonstrated that N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide exhibits significant activity against various biological targets:

Target Activity Reference
Glycine Transporter 1 (GlyT1)Inhibition observed
Muscarinic Receptor M4 (M4)Positive allosteric modulation
Metabotropic Glutamate Receptor 2Antagonistic behavior noted

Case Studies

  • GlyT1 Inhibition:
    • A study highlighted the compound's ability to inhibit GlyT1, which is crucial in neurotransmission and implicated in central nervous system disorders. This inhibition suggests potential therapeutic applications in treating conditions like schizophrenia and depression.
  • Allosteric Modulation of M4:
    • Research focused on the compound's role as a positive allosteric modulator for the M4 receptor. It was found to enhance acetylcholine binding significantly, suggesting its potential in neuropharmacology for disorders like Alzheimer's disease.
  • Antagonistic Effects on mGluR2:
    • Investigation into its antagonistic properties at mGluR2 revealed promising implications for treating neuropsychiatric disorders, indicating a multifaceted role in modulating neurotransmitter systems.

Q & A

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

To enhance yield, employ controlled reaction conditions (e.g., inert atmosphere, 80–100°C) to prevent oxidation and decomposition . Use statistical experimental design (e.g., factorial or response surface methodologies) to identify critical parameters like catalyst loading, solvent polarity, and reaction time . Computational reaction path searches via quantum chemical calculations (e.g., DFT) can predict intermediates and transition states, guiding experimental optimization .

Q. What advanced spectroscopic techniques confirm structural integrity post-synthesis?

Combine ¹H/¹³C NMR to verify substituent positions and coupling patterns, particularly for the pyrazole and trifluoromethylphenyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC-MS monitors purity (>95%) and detects byproducts . X-ray crystallography resolves stereochemical ambiguities in crystalline intermediates .

Q. Which computational methods predict binding affinity to target proteins early in drug discovery?

Molecular docking (e.g., AutoDock Vina) screens potential binding poses against homology-modeled protein targets. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over nanosecond timescales. Free energy perturbation (FEP) calculations quantify binding energy contributions of key moieties like the trifluoromethyl group .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across in vitro assays?

Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Control for assay-specific variables like buffer pH, redox conditions, and off-target interactions. Compare results with structurally related analogs (e.g., pyrazole derivatives lacking the pyridinyl group) to isolate pharmacophore contributions . Apply multivariate regression to identify confounding experimental factors .

Q. What strategies establish SAR for pyrazole and trifluoromethylphenyl modifications?

Synthesize analogs with systematic substitutions (e.g., -CF₃ → -Cl or -CH₃ on the phenyl ring) and test in dose-response assays. Pair experimental IC₅₀ values with electrostatic potential maps (DFT) to correlate electronic effects with activity. Cluster analysis of bioactivity data identifies critical substituent patterns .

Q. How to address ambiguous NOE correlations in NMR conformational analysis?

Use 2D NOESY with variable mixing times to resolve spatial proximity of protons in flexible regions (e.g., the ethyl linker). Supplement with MD simulations under NMR-derived distance restraints to model dominant conformers in solution .

Q. What catalytic systems improve efficiency in moisture-sensitive syntheses?

Employ Schlenk-line techniques for air-sensitive intermediates (e.g., pyridin-2-yl coordination). Use Pd/Cu bimetallic catalysts for Suzuki-Miyaura couplings of halogenated pyrazole precursors . Protect reactive amines with tert-butyldimethylsilyl (TBS) groups during acetylation steps .

Q. Which stability protocols assess hydrolytic degradation of the acetamide group?

Conduct forced degradation studies at pH 1–9 (37°C, 72 hrs) with HPLC monitoring. Identify degradation products via LC-QTOF and propose mechanisms (e.g., nucleophilic attack on the carbonyl). Kinetic modeling (Arrhenius plots) predicts shelf-life under physiological conditions .

Q. How to enhance selectivity between homologous enzyme isoforms?

Design transition-state analogs incorporating steric bulk near the pyridinyl moiety to exploit active-site differences. Co-crystallize the compound with isoform mutants (e.g., kinase ATP-binding pockets) to refine docking models. Use alanine-scanning mutagenesis to pinpoint selectivity-determining residues .

Q. What statistical models analyze pharmacokinetic optimization data?

Apply partial least squares (PLS) regression to correlate logP, solubility, and metabolic stability with structural descriptors (e.g., topological polar surface area). Bayesian optimization integrates in vitro ADME data to prioritize analogs for in vivo testing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.